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molecular formula C16H24N2O2 B153303 tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate CAS No. 387827-19-2

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

Cat. No. B153303
M. Wt: 276.37 g/mol
InChI Key: INZSWUJHGMIAJM-UHFFFAOYSA-N
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Patent
US06969712B2

Procedure details

To a solution of 2.54 g of tert-butyl 1,2,3,6-tetrahydro-4-(3-nitrophenyl)pyridine-1-carboxylate (which was prepared by the method as described in Synthesis, 1991, 993-995) in 20 ml of methanol, 250 mg of 10% palladium-on-carbon catalyst was added, and stirred for an hour in hydrogen atmosphere at ambient temperature and pressure. After addition of 20 ml of tetrahydrofuran to the reaction liquid, the liquid was filtered with Celite. Distilling the solvent off under reduced pressure, 2.30 g of the title compound was obtained.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.O1CCCC1>CO.[Pd].[H][H]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the reaction liquid
FILTRATION
Type
FILTRATION
Details
the liquid was filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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